2-Chloro-4-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
2-Chloro-4-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide: is a chemical compound with a complex structure. Let’s break it down:
2-Chloro-4-fluoro: This part of the compound contains chlorine and fluorine atoms, contributing to its reactivity and properties.
N-[2-(piperidin-1-YL)pyrimidin-5-YL]: This segment includes a piperidine ring (a six-membered nitrogen-containing ring) and a pyrimidine ring (a six-membered heterocyclic ring containing nitrogen and carbon atoms).
Benzamide: The benzamide group consists of a benzene ring attached to an amide functional group (CONH₂).
Preparation Methods
Synthetic Routes: The synthesis of 2-Chloro-4-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves several steps
Industrial Production Methods: Industrial production methods may vary based on the compound’s application and demand. Researchers and pharmaceutical companies often optimize synthetic routes for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: Depending on the functional groups, the compound may undergo oxidation (loss of electrons) or reduction (gain of electrons).
Substitution Reactions: Substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions: These would depend on the specific reactions involved.
Major Products: The major products formed during reactions with 2-Chloro-4-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide would depend on the reaction type and conditions.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might be explored as a potential drug candidate due to its unique structure.
Chemical Biology: Researchers may investigate its interactions with biological molecules.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related structures in the literature. Highlighting its uniqueness would involve comparing it to other benzamides, pyrimidines, and piperidine derivatives.
Properties
Molecular Formula |
C16H16ClFN4O |
---|---|
Molecular Weight |
334.77 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H16ClFN4O/c17-14-8-11(18)4-5-13(14)15(23)21-12-9-19-16(20-10-12)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
InChI Key |
AALNESFXOFKYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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